
5-Ethyl-2-methyl-3-morpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methyl-3-morpholinone (EMM) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. It is a colorless, water-soluble liquid with a low boiling point. EMM is used as a solvent, a reagent, and a catalyst in various chemical reactions, and has been studied for its potential use in medical treatments.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methyl-3-morpholinone is not fully understood. However, it has been suggested that it acts as a proton-transfer agent, which means that it can facilitate the transfer of protons from one molecule to another. This can be used to catalyze a variety of chemical reactions, such as the synthesis of organic compounds. Additionally, it has been suggested that this compound can act as an inhibitor of certain enzymes, which can be used to control the activity of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, it has been found to be nontoxic to most organisms, although it can be toxic to some animals, such as fish. It has been shown to have antioxidant activity in some organisms, and it can also act as an anti-inflammatory agent. Additionally, it has been found to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Ethyl-2-methyl-3-morpholinone in laboratory experiments is its low toxicity, which makes it a safe and effective reagent. Additionally, its low boiling point makes it easy to use in a wide range of reactions. However, it is important to note that this compound is not very soluble in water, so it should be used in a solvent system that is compatible with its solubility. Additionally, its low boiling point can make it difficult to use in some reactions that require higher temperatures.
Orientations Futures
There are a number of potential future directions for the use of 5-Ethyl-2-methyl-3-morpholinone. For example, it could be used in the development of new pharmaceuticals or agrochemicals. Additionally, it could be used in the synthesis of polymers or other materials for industrial applications. Furthermore, its potential use as an inhibitor of certain enzymes could be explored further. Finally, its potential use as an antioxidant or anti-inflammatory agent could be investigated further.
Méthodes De Synthèse
5-Ethyl-2-methyl-3-morpholinone can be synthesized from the reaction of 2-methyl-3-morpholinone with ethyl bromide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the reaction conditions can be adjusted to optimize the yield of the product.
Applications De Recherche Scientifique
5-Ethyl-2-methyl-3-morpholinone has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used in the synthesis of polymers and in the production of surfactants. Furthermore, it has been used in the synthesis of various organic compounds, including amino acids and peptides.
Propriétés
IUPAC Name |
5-ethyl-2-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-6-4-10-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMXXYIEZWELDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

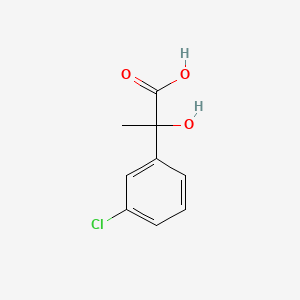
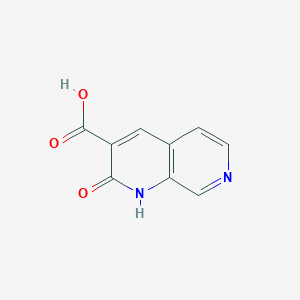

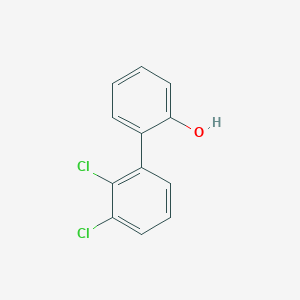
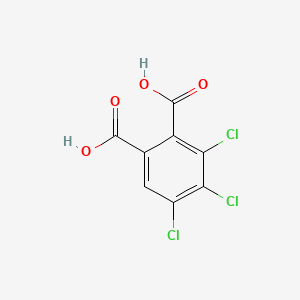
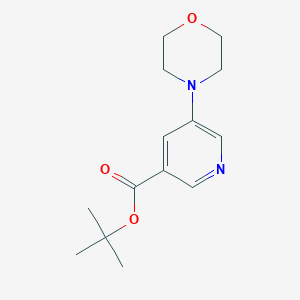

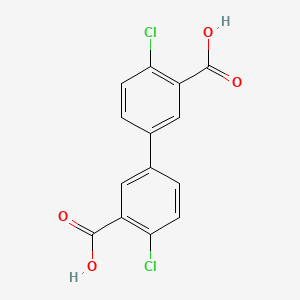



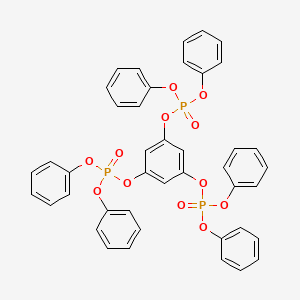
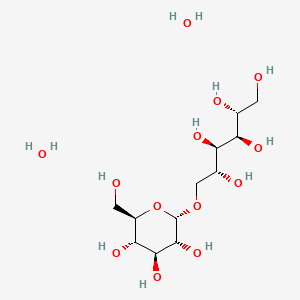
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)